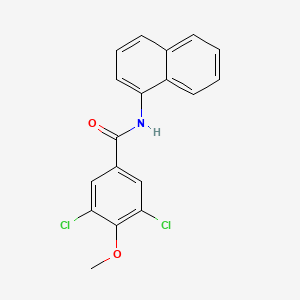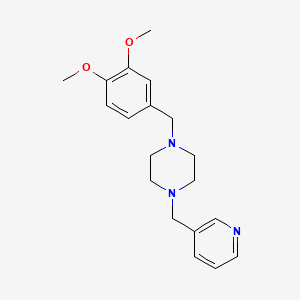
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate is a non-competitive inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. By inhibiting EAATs, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. However, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate also has the potential to increase glutamate levels in areas of the brain where glutamate transmission is impaired, such as in epilepsy and stroke, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. However, 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potency as an EAAT inhibitor. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate). However, one limitation of using 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potential to cause excitotoxicity and neuronal damage at high concentrations.
Zukünftige Richtungen
For 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate research include further studies on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate to minimize the potential for excitotoxicity and neuronal damage. Finally, the development of more potent and selective EAAT inhibitors may lead to the development of more effective therapies for neurological disorders.
Synthesemethoden
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate can be synthesized through a multi-step reaction involving the condensation of 2-quinolinecarboxylic acid with tert-butyl-4-aminophenol, followed by the reaction with ethyl chloroformate. The final product is obtained through a purification process involving recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. 2-(4-tert-butylphenyl)-2-oxoethyl 2-quinolinecarboxylate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as glutamate excitotoxicity is thought to play a role in their pathogenesis.
Eigenschaften
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-22(2,3)17-11-8-16(9-12-17)20(24)14-26-21(25)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWYZPOGJZPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-oxoethyl quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)


![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)





